![molecular formula C11H15NO2Si B13925050 5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine CAS No. 478148-59-3](/img/structure/B13925050.png)
5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group and a methanol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furan-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: The major products include furo[2,3-c]pyridine-5-carboxaldehyde or furo[2,3-c]pyridine-5-carboxylic acid.
Reduction: The major product is tetrahydrofuro[2,3-c]pyridine-5-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted furo[2,3-c]pyridine derivatives.
科学研究应用
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Furo[3,2-b]pyrroles: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Thiazolo[5,4-d]thiazoles: These compounds contain sulfur atoms in place of oxygen and nitrogen in the ring system.
Uniqueness
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is unique due to the presence of the trimethylsilyl group, which can be used to introduce further functionalization. Its specific ring fusion pattern also distinguishes it from other heterocyclic compounds, providing unique chemical and physical properties.
属性
CAS 编号 |
478148-59-3 |
|---|---|
分子式 |
C11H15NO2Si |
分子量 |
221.33 g/mol |
IUPAC 名称 |
(2-trimethylsilylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)11-5-8-4-9(7-13)12-6-10(8)14-11/h4-6,13H,7H2,1-3H3 |
InChI 键 |
VJENICOVWOKEGT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=CC(=NC=C2O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


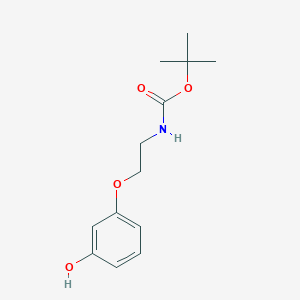
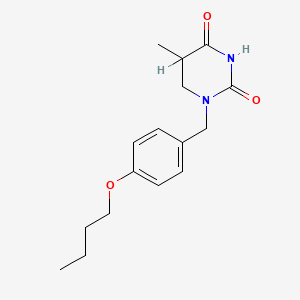

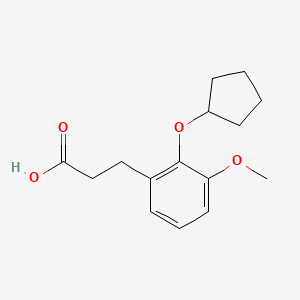
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
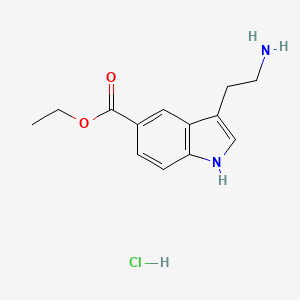
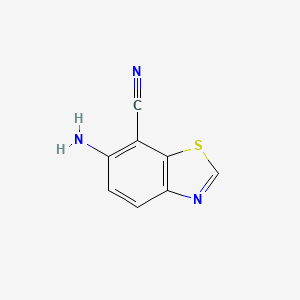
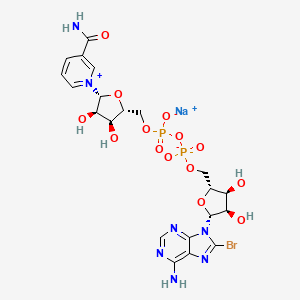
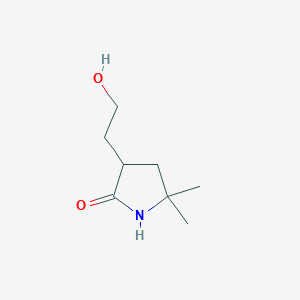
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
